![molecular formula C23H24ClN5O7 B1262725 3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate](/img/structure/B1262725.png)
3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO 465-4 is a dicarboximide. It derives from an ATTO 465-2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Related Compounds : A study by Kolymshin et al. (2019) described the synthesis of compounds similar to 3,6-diamino-10-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)acridinium perchlorate, demonstrating the chemical versatility and potential application in creating diverse molecular structures (Kolymshin et al., 2019).
Reactivity with Other Compounds : Hugener and Heimgartner (1995) explored reactions involving similar compounds, which could imply potential reactivity profiles and applications in synthesis and material science (Hugener & Heimgartner, 1995).
Photochemistry and Catalysis
Photocleavage of DNA : Kuroda and Shinomiya (1991) investigated novel DNA photocleaving agents, including compounds structurally related to this compound, highlighting its potential in photochemistry and biological applications (Kuroda & Shinomiya, 1991).
Electroreduction Processes : Studničková (1992) studied the electroreduction of compounds similar to 3,6-diaminoacridinium, indicating potential roles in electrochemistry and catalysis, particularly in hydrogen evolution (Studničková, 1992).
Polymerization and Material Science
Synthesis of Functional Acrylamides : Ling et al. (1999) synthesized a functional acrylamide using a structure similar to 3,6-diaminoacridinium, suggesting potential uses in polymer science and material engineering (Ling et al., 1999).
Conducting Polymers : Sotzing et al. (1996) reported on conducting polymers derived from pyrrole-based monomers, which may indicate potential applications of 3,6-diaminoacridinium derivatives in electronic materials (Sotzing et al., 1996).
Eigenschaften
Molekularformel |
C23H24ClN5O7 |
|---|---|
Molekulargewicht |
517.9 g/mol |
IUPAC-Name |
4-(3,6-diaminoacridin-10-ium-10-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanamide;perchlorate |
InChI |
InChI=1S/C23H23N5O3.ClHO4/c24-17-5-3-15-12-16-4-6-18(25)14-20(16)27(19(15)13-17)10-1-2-21(29)26-9-11-28-22(30)7-8-23(28)31;2-1(3,4)5/h3-8,12-14H,1-2,9-11H2,(H4,24,25,26,29);(H,2,3,4,5) |
InChI-Schlüssel |
OORWFOZQFZBUPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)NCCN4C(=O)C=CC4=O)N.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



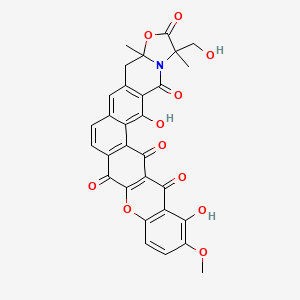
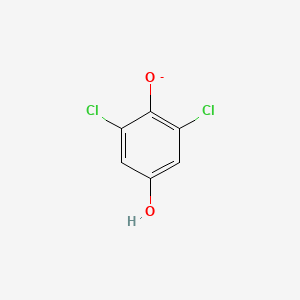
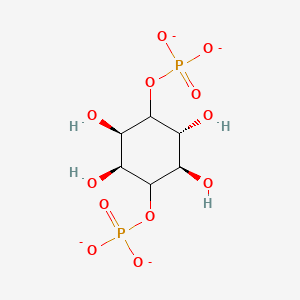
![3-[(2-Fluorophenyl)methyl]-5-methyl-4-thieno[3,4]pyrrolo[1,3-d]pyrimidinone](/img/structure/B1262650.png)
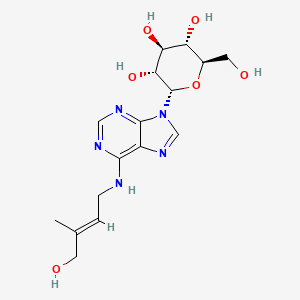
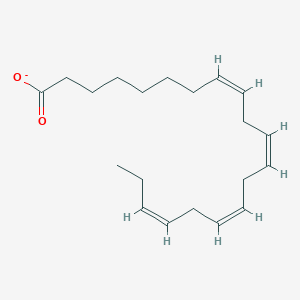
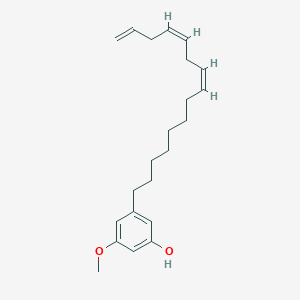
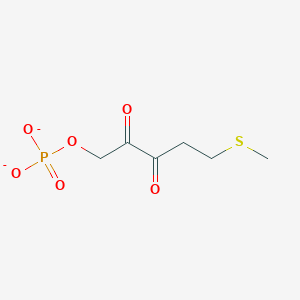
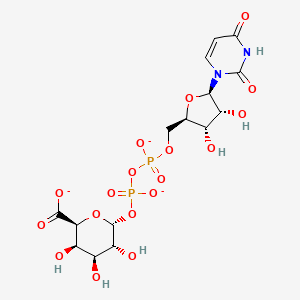

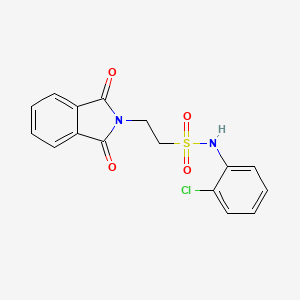
![6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one](/img/structure/B1262661.png)

![1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262663.png)